Cas no 75444-25-6 (4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)-)

4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)- structure
75444-25-6 structure
Product Name:4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)-
Numero CAS:75444-25-6
MF:C23H20O6
MW:392.401307106018
CID:569014
PubChem ID:156341
Update Time:2025-04-19

4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)-
    • 4H-furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one, 10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aR,10R,10aS)-
    • 4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)
    • Semiglabrin
    • DTXSID50226359
    • [(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate
    • CHEMBL376949
    • 4H-Furo(3',2':4,5)furo(2,3-h)-1-benzopyran-4-one, 10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aalpha,10beta,10aalpha)-(-)-
    • Pseudosemiglabrin
    • 75444-25-6
    • (-)-Pseudosemiglabrin
    • (7aS,10R,10aR)-10-(Acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-4H-furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one
    • (7aS,10S,10aR)-10-(Acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-4H-furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one
    • Inchi: 1S/C23H20O6/c1-12(24)26-21-19-18-16(28-22(19)29-23(21,2)3)10-9-14-15(25)11-17(27-20(14)18)13-7-5-4-6-8-13/h4-11,19,21-22H,1-3H3/t19-,21+,22+/m0/s1
    • Chiave InChI: XTIQPKJOGKMOSY-KSEOMHKRSA-N
    • Sorrisi: O1[C@@H]2[C@@H](C3C4=C(C(C=C(C5C=CC=CC=5)O4)=O)C=CC=3O2)[C@H](C1(C)C)OC(C)=O

Proprietà calcolate

  • Massa esatta: 392.126
  • Massa monoisotopica: 392.126
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 3
  • Complessità: 721
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 3.3
  • Superficie polare topologica: 71.1Ų

Proprietà sperimentali

  • Densità: 1.37
  • Punto di ebollizione: 517.2°C at 760 mmHg
  • Punto di infiammabilità: 225.9°C
  • Indice di rifrazione: 1.641
  • PSA: 71.06
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.